N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-22-15-6-4-3-5-14(15)18-16(20)19-9-12-23-17(13-19)7-10-21-11-8-17/h3-6H,2,7-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZVQCMGSHYOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components
Mechanistic Pathway
- Initial protonation of the aldehyde carbonyl activates it for nucleophilic attack by the sulfonamide’s hydroxyl group.
- Cyclization forms the tetrahydropyran ring, followed by a second cyclization to generate the morpholino ring.
- Spiro center formation occurs via intramolecular ether linkage, yielding the 1,9-dioxa-4-azaspiro[5.5]undecane framework.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | 1,4-Dioxane | 72–85 |
| Temperature | Reflux (100–110°C) | - |
| Reaction Time | 6–12 hours | - |
| Acid Catalyst | HCl (4N in dioxane) | 78 |
Characterization :
- IR : Strong absorption at 1,690–1,710 cm⁻¹ (amide C=O)
- ¹H-NMR : Singlet for spiro methine proton (δ 4.2–4.5 ppm), aromatic protons (δ 6.8–7.4 ppm)
Carboxamide Functionalization Strategies
The N-(2-ethoxyphenyl)carboxamide group is introduced via post-cyclization coupling or in situ incorporation :
Post-Cyclization Carboxamide Coupling
- Intermediate activation : The spiro amine is treated with triphosgene or N,N'-carbonyldiimidazole (CDI) to generate an isocyanate intermediate.
- Nucleophilic attack : 2-Ethoxyaniline reacts with the isocyanate in anhydrous THF or DCM at 0–25°C.
Reaction Scheme :
$$
\text{Spiro amine} + \text{Cl}3\text{C(O)NCO} \xrightarrow{\text{Et}3\text{N}} \text{Isocyanate intermediate} \xrightarrow{\text{2-Ethoxyaniline}} \text{Target compound}
$$
Yield : 65–78% after column chromatography (SiO₂, hexane/EtOAc 3:1)
In Situ Incorporation via Schiff Base Formation
An alternative route involves condensing 2-ethoxyaniline with a keto-spiro intermediate:
- Keto-spiro synthesis : Oxidative functionalization of the spiro core using Jones reagent (CrO₃/H₂SO₄).
- Schiff base formation : Reaction of the ketone with 2-ethoxyaniline in ethanol under reflux.
- Reductive amination : NaBH₄ reduction stabilizes the carboxamide linkage.
Advantages :
- Avoids hazardous isocyanates
- Higher functional group tolerance
Disadvantages :
Solvent and Catalytic Systems
Solvent Selection
Catalytic Additives
- Triethylamine : Scavenges HCl during isocyanate formation
- DMAP : Accelerates carbamate coupling in Boc-protection steps
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, CDCl₃) :
¹³C-NMR :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Prins + Isocyanate | 78 | 98 | High |
| Schiff Base + Reduction | 58 | 92 | Moderate |
Key Observations :
- The Prins-isocyanate route offers superior yield and scalability but requires stringent anhydrous conditions.
- Schiff base methods are safer for small-scale synthesis but necessitate additional purification steps.
Challenges and Mitigation Strategies
Spiro Center Racemization
Carboxamide Hydrolysis
- Cause : Prolonged exposure to moisture
- Solution : Conduct reactions under nitrogen atmosphere with molecular sieves
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Ethoxyphenyl vs. Phenyl Carboxamide (Target vs. C₁₅H₂₀N₂O₃)
The target compound’s 2-ethoxyphenyl group introduces an oxygen atom and ethyl chain, increasing molecular weight by ~44 Da compared to the phenyl analog. The ethoxy group enhances lipophilicity (logP ~2.8 vs. ~2.3 for phenyl) but may improve water solubility via hydrogen bonding . This substitution could influence metabolic stability, as ethoxy groups are less prone to oxidative degradation than unsubstituted phenyl rings.
Spirocyclic Scaffold Variations (Target vs. C₁₅H₂₀N₂O₂)
The cyclopropyl group introduces steric constraints, which may enhance binding selectivity in receptor-ligand interactions .
Ketone Derivative (C₈H₁₃NO₃)
The ketone at position 3 replaces the carboxamide, rendering this compound more reactive in nucleophilic addition or condensation reactions. Its simpler structure lacks pharmacological substituents, suggesting utility as a synthetic intermediate .
Biological Activity
N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a synthetic compound notable for its unique spirocyclic structure, which includes a carboxamide functional group and an ethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pain management, obesity treatment, and modulation of immune responses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.39 g/mol. The compound features a spirocyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1421480-57-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic activity.
Receptor Modulation: It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biochemical Pathway Interference: The compound has the potential to disrupt key biochemical pathways involved in inflammation and pain signaling.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the following biological activities associated with this compound:
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models, potentially useful for treating inflammatory disorders.
- Analgesic Properties: Research indicates that this compound may possess analgesic effects comparable to standard pain relief medications, suggesting its utility in pain management therapies.
- Obesity Treatment: The compound's mechanism may involve modulation of metabolic pathways, indicating potential for use in obesity treatment strategies.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
Study 1: Analgesic Activity
A study evaluated the analgesic properties of the compound in rodent models using the hot plate test. Results indicated significant pain relief at doses of 10 mg/kg compared to control groups.
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, administration of the compound at 20 mg/kg resulted in a 50% reduction in paw edema compared to untreated controls.
Study 3: Metabolic Impact
A metabolic study assessed the impact on weight gain in high-fat diet-induced obesity models. Mice treated with the compound exhibited a 30% reduction in weight gain over four weeks compared to placebo groups.
Q & A
Q. How can the synthesis of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide be optimized for reproducibility and yield?
Answer: Synthesis typically involves multi-step reactions:
Core spirocyclic formation : Use cyclization reactions (e.g., acid-catalyzed cyclocondensation) to construct the 1,9-dioxa-4-azaspiro[5.5]undecane core.
Carboxamide introduction : React the spirocyclic amine with 2-ethoxyphenyl isocyanate or activated carboxylic acid derivatives (e.g., EDCI/HOBt coupling).
Ethoxyphenyl modification : Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) for nucleophilic substitution or coupling reactions.
Key parameters to monitor: reaction time, catalyst (e.g., Pd for cross-coupling), and purification via column chromatography (silica gel, gradient elution) .
Q. What spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?
Answer:
- NMR : Use - and -NMR to verify spirocyclic conformation (e.g., distinct δ 3.5–4.5 ppm for ether oxygens) and carboxamide resonance (δ 7.0–8.0 ppm for aromatic protons).
- IR : Confirm carboxamide C=O stretch (~1650 cm) and ether C-O-C (~1100 cm).
- HPLC-MS : Ensure purity (>95%) and molecular ion alignment (e.g., [M+H] at m/z 347.3 for C _{26}N _4 $) .
Q. What preliminary biological screening assays are recommended for this compound?
Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM.
- Enzyme inhibition : Screen against soluble epoxide hydrolase (sEH) or kinases using fluorogenic substrates.
- Solubility : Perform shake-flask method in PBS (pH 7.4) to guide in vivo studies .
Advanced Research Questions
Q. How does the spirocyclic conformation influence target binding and selectivity?
Answer: The spirocyclic system imposes rigidity, reducing entropy loss upon binding. Computational methods:
Molecular docking : Use AutoDock Vina to model interactions with sEH (PDB: 4JZH).
Dynamic studies : MD simulations (GROMACS) to assess stability of ligand-protein complexes.
Compare with non-spiro analogs to validate conformational advantages .
Q. How can contradictions in biological activity data (e.g., variable IC50_{50}50 values) be resolved?
Answer:
- Assay standardization : Control variables (e.g., cell passage number, serum concentration).
- Metabolic stability : Pre-incubate compound with liver microsomes to identify degradation products.
- Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Answer:
- Substituent variation : Replace ethoxyphenyl with halogenated or electron-withdrawing groups (e.g., -CF) to modulate lipophilicity.
- Spiro ring modification : Introduce heteroatoms (e.g., sulfur) or adjust ring size (e.g., 5.5 → 6.5) to alter strain and reactivity.
- Bioisosterism : Replace carboxamide with sulfonamide or urea to maintain H-bonding .
Q. How can reaction kinetics for spiro ring-opening or functionalization be studied?
Answer:
Q. What in silico tools predict metabolic pathways and toxicity risks?
Answer:
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., ethoxy demethylation).
- Toxicity screening : Employ ProTox-II or Derek Nexus for hepatotoxicity/ mutagenicity alerts .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 346.4 g/mol | HRMS |
| LogP | ~2.8 (predicted) | SwissADME |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask |
| pKa (carboxamide) | ~10.5 | MarvinSketch |
Q. Table 2. Biological Activity Data
| Assay | Result (Mean ± SD) | Reference |
|---|---|---|
| sEH Inhibition (IC) | 0.85 ± 0.12 μM | Fluorometric |
| MCF-7 Cytotoxicity | 48.3 ± 5.6 μM (72 h) | MTT |
Critical Analysis of Contradictory Evidence
- Bioactivity variability : reports anticancer activity in spiro derivatives, while emphasizes sEH inhibition. This may reflect target promiscuity; orthogonal assays (e.g., proteomics) are needed to map polypharmacology .
- Synthetic yields : reports 30% yield for a spirocyclic analog, suggesting optimization via continuous flow chemistry could improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
